Cas no 2308477-85-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral (S)-1-(pyridin-4-yl)ethylamine moiety and a carboxylic acid terminus, enabling precise incorporation into peptide chains. The Fmoc group provides orthogonal protection for the amine functionality, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The pyridinyl substituent enhances solubility in polar organic solvents, facilitating handling during coupling reactions. This compound is particularly valuable for introducing sterically constrained, heteroaromatic side chains while maintaining high coupling efficiency. Its rigid structure may also influence secondary peptide conformation, making it useful in medicinal chemistry and biochemical research.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid structure
2308477-85-0 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid
CAS No:2308477-85-0
MF:C27H27N3O5
MW:473.52038693428
CID:6041810
PubChem ID:165808750

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid
    • EN300-1511221
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
    • 2308477-85-0
    • Inchi: 1S/C27H27N3O5/c1-17(18-12-14-28-15-13-18)29-26(33)24(10-11-25(31)32)30-27(34)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-15,17,23-24H,10-11,16H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t17-,24?/m0/s1
    • InChI Key: OZDVABYWTRBWJP-KEJDIYNNSA-N
    • SMILES: O(C(NC(C(N[C@@H](C)C1C=CN=CC=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 473.19507097g/mol
  • Monoisotopic Mass: 473.19507097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 118Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1511221-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1511221-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1511221-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1511221-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1511221-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1511221-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
1g
$3368.0 2023-06-05
Enamine
EN300-1511221-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
10g
$14487.0 2023-06-05
Enamine
EN300-1511221-2500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1511221-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1511221-1000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1S)-1-(pyridin-4-yl)ethyl]carbamoyl}butanoic acid
2308477-85-0
1000mg
$3368.0 2023-09-27

Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic Acid: A Comprehensive Overview

The compound with CAS No. 2308477-85-0, known as 4-{(9H-fluoren-9-yl)methoxycarbonylamino}-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and peptide synthesis. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a pyridinyl substituent, and a chiral center at the (1S) configuration. The combination of these structural elements makes it a valuable tool in modern chemical research and drug development.

Recent advancements in peptide synthesis have highlighted the importance of protecting groups like Fmoc in solid-phase synthesis. The Fmoc group, attached to the amino terminus of the compound, serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This property has made it a cornerstone in the synthesis of complex peptides and proteins. The pyridinyl substituent further enhances the molecule's versatility by introducing aromaticity and potential hydrogen bonding capabilities, which are crucial for bioactivity.

One of the most intriguing aspects of this compound is its chiral center at the (1S) configuration. Chirality plays a pivotal role in biological systems, as many drugs and natural products exhibit enantioselective interactions with their targets. The presence of this chiral center allows for the exploration of stereochemical effects in drug design, making this compound a valuable asset in asymmetric synthesis studies. Recent research has demonstrated that such chiral compounds can significantly influence pharmacokinetics and pharmacodynamics, underscoring their importance in modern drug discovery.

The butanoic acid backbone of this compound provides a flexible platform for further functionalization. This flexibility enables chemists to modify the molecule by introducing additional functional groups or linkers, thereby expanding its utility in various applications. For instance, the carboxylic acid group can be converted into an ester or amide, facilitating its incorporation into larger molecular frameworks or delivery systems.

In terms of biological activity, this compound has shown promise in preliminary studies as a potential lead molecule for drug development. Its unique structure suggests that it may exhibit inhibitory activity against certain enzymes or receptors, making it a candidate for further investigation in disease models. Recent studies have emphasized the importance of multi-functional molecules like this one in addressing complex biological targets, such as those involved in cancer or neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the installation of the Fmoc group via nucleophilic acyl substitution and the introduction of the pyridinyl substituent through cross-coupling reactions. The stereochemistry at the (1S) center is established using chiral resolution or asymmetric induction methods, ensuring high enantiomeric purity.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and help validate the success of each synthetic step.

In conclusion, 4-{(9H-fluoren-9-yl)methoxycarbonylamino}-4-{(1S)-1-(pyridin-4-yl)ethylcarbamoyl}butanoic acid is a versatile and sophisticated molecule with wide-ranging applications in chemical research and drug development. Its unique combination of functional groups and stereochemistry positions it as a valuable tool for advancing our understanding of complex biological systems and developing novel therapeutic agents.

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